molecular formula C11H11N3 B12964531 3-Isopropyl-1H-indazole-4-carbonitrile

3-Isopropyl-1H-indazole-4-carbonitrile

Cat. No.: B12964531
M. Wt: 185.22 g/mol
InChI Key: YRTFCXUIIDYTOE-UHFFFAOYSA-N
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Description

3-Isopropyl-1H-indazole-4-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The compound’s structure consists of an indazole ring substituted with an isopropyl group at the 3-position and a cyano group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-1H-indazole-4-carbonitrile can be achieved through several methods. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are also employed to synthesize indazole derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalysts and solvent-free conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-1H-indazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-Isopropyl-1H-indazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isopropyl-1H-indazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives such as:

Uniqueness

3-Isopropyl-1H-indazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 3-position and the cyano group at the 4-position differentiates it from other indazole derivatives and influences its reactivity and applications .

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

3-propan-2-yl-2H-indazole-4-carbonitrile

InChI

InChI=1S/C11H11N3/c1-7(2)11-10-8(6-12)4-3-5-9(10)13-14-11/h3-5,7H,1-2H3,(H,13,14)

InChI Key

YRTFCXUIIDYTOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C(=NN1)C=CC=C2C#N

Origin of Product

United States

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